2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
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Biological Activity
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2202378-50-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C17H15FN6O, with a molecular weight of 338.34 g/mol. The structural features include a pyrimidine ring and an azetidine moiety, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H15FN6O |
Molecular Weight | 338.34 g/mol |
CAS Number | 2202378-50-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, compounds containing similar structural motifs have shown cytotoxicity against leukemia and solid tumor cell lines.
- Antimicrobial Properties : The presence of fluorinated pyrimidine rings is often associated with enhanced antimicrobial activity. Research has indicated that related compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
- Kinase Inhibition : There is emerging evidence that such compounds can modulate kinase activity, which is crucial in signaling pathways associated with cancer and other diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases, particularly G1 or G2/M, thereby inhibiting cell proliferation.
Case Study 1: Antitumor Activity
A study investigated the effects of a structurally similar compound on human leukemia cells (L1210). The compound demonstrated an ID50 value of 1×10−5M, indicating significant cytotoxicity compared to controls. This suggests potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Effects
In vitro tests showed that related compounds exhibited potent inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, with ID50 values ranging from 9×10−8M to 1×10−7M. These results underscore the importance of the fluorinated pyrimidine component in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPDSKAUNNYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.